molecular formula C15H22N4O3S B2966031 1-(1-methanesulfonylazetidine-3-carbonyl)-4-[(pyridin-3-yl)methyl]piperazine CAS No. 1428362-59-7

1-(1-methanesulfonylazetidine-3-carbonyl)-4-[(pyridin-3-yl)methyl]piperazine

Cat. No.: B2966031
CAS No.: 1428362-59-7
M. Wt: 338.43
InChI Key: IXSDDLUJCMBHHT-UHFFFAOYSA-N
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Description

1-(1-Methanesulfonylazetidine-3-carbonyl)-4-[(pyridin-3-yl)methyl]piperazine is a piperazine derivative characterized by two distinct structural motifs:

  • Methanesulfonylazetidine-3-carbonyl group: This moiety introduces a sulfonamide-linked azetidine ring, which is conformationally constrained and may enhance metabolic stability and target binding.

Piperazine derivatives are widely explored in medicinal chemistry for their versatility in CNS drugs, antivirals, and antihistamines .

Properties

IUPAC Name

(1-methylsulfonylazetidin-3-yl)-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O3S/c1-23(21,22)19-11-14(12-19)15(20)18-7-5-17(6-8-18)10-13-3-2-4-16-9-13/h2-4,9,14H,5-8,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXSDDLUJCMBHHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CC(C1)C(=O)N2CCN(CC2)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-methanesulfonylazetidine-3-carbonyl)-4-[(pyridin-3-yl)methyl]piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 3-chloro-1-propanamine derivative, under basic conditions.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced via sulfonylation using methanesulfonyl chloride in the presence of a base like triethylamine.

    Coupling with Piperazine: The piperazine ring can be coupled with the azetidine derivative through a nucleophilic substitution reaction.

    Attachment of the Pyridine Ring: The final step involves the attachment of the pyridine ring through a suitable coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methanesulfonylazetidine-3-carbonyl)-4-[(pyridin-3-yl)methyl]piperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of secondary amines.

Scientific Research Applications

1-(1-Methanesulfonylazetidine-3-carbonyl)-4-[(pyridin-3-yl)methyl]piperazine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its unique structural features and potential biological activities.

    Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules.

    Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-methanesulfonylazetidine-3-carbonyl)-4-[(pyridin-3-yl)methyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Variations on Piperazine

The following table summarizes key analogs with modifications to the piperazine core, emphasizing substituent effects on physical properties and bioactivity:

Compound Name / ID Substituents Yield (%) Melting Point (°C) Key Applications / Notes Reference
1-(Pyridin-3-yl)piperazine (CAS 67980-77-2) Pyridin-3-yl N/A N/A Intermediate for antiviral and CNS agents; enhances receptor binding
1-(6-Chloro-pyridine-3-sulfonyl)-4-methylpiperazine (CAS 64614-53-5) 6-Chloropyridinylsulfonyl, 4-methyl N/A N/A Sulfonyl group improves stability; potential kinase inhibition
1-(4-Fluorophenyl)piperazine derivatives (e.g., FLZ, CCZ) 4-Fluorophenyl, benzhydryl, or methyl groups 43–52 79.8–92.1 Antihistamine activity; fluorophenyl enhances lipophilicity and target affinity
1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine (CAS 61337-89-1) 3-Hydroxymethylpyridin-2-yl, 4-methyl, 2-phenyl N/A N/A Intermediate for mirtazapine (antidepressant); hydroxymethyl improves solubility
Sch-350634 (HIV-1 inhibitor) 2(S)-Methyl piperazine, trifluoromethylphenyl N/A N/A CCR5 antagonist; methyl and trifluoromethyl groups optimize bioavailability
1-(2,4-Dimethoxy-3-methylbenzenesulfinyl)-4-(pyridin-2-yl)piperazine (CAS 338981-93-4) Sulfinyl-linked dimethoxyphenyl, pyridin-2-yl N/A N/A Sulfinyl group modulates electron density; potential antipsychotic activity

Key Observations :

  • Pyridinylmethyl vs. Aryl Substituents : Pyridinylmethyl groups (e.g., ) improve aqueous solubility compared to purely aromatic substituents (e.g., fluorophenyl in ).
  • Sulfonyl/Sulfinyl Groups : Sulfonyl (e.g., ) and sulfinyl (e.g., ) moieties enhance metabolic stability and electron-withdrawing effects, critical for receptor binding.
  • Halogenated Derivatives : Fluorine or chlorine atoms (e.g., ) increase lipophilicity, improving blood-brain barrier penetration in CNS-targeted drugs.

Biological Activity

1-(1-Methanesulfonylazetidine-3-carbonyl)-4-[(pyridin-3-yl)methyl]piperazine, with the CAS number 1428362-59-7, is a compound that has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological effects, structure-activity relationship (SAR), and findings from relevant studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H20N4O3SC_{16}H_{20}N_{4}O_{3}S with a molecular weight of 360.42 g/mol. The structure features a piperazine ring, which is known for its diverse biological activities, and a pyridine moiety that may enhance its pharmacological properties.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, piperazine derivatives have been shown to possess activity against various bacterial strains, including Mycobacterium tuberculosis. A study on nitrofuranyl methyl piperazines demonstrated potent activity against both sensitive and resistant strains of M. tuberculosis, highlighting the potential of piperazine-based compounds in treating infections .

Neuropharmacological Effects

Piperazine derivatives are also being investigated for their neuropharmacological effects. Compounds containing piperazine rings have been reported to act as inhibitors of monoamine oxidase (MAO), which plays a crucial role in the metabolism of neurotransmitters. The dual inhibition of MAO-B and acetylcholinesterase (AChE) has been explored in related compounds, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the piperazine ring and substituents on the pyridine moiety significantly influence the biological activity of these compounds. For example:

  • Substituent Variations : The presence of different substituents on the piperazine ring can enhance or diminish antimicrobial activity.
  • Ring Modifications : Altering the structure of the azetidine or introducing different functional groups can lead to improved pharmacokinetic properties and bioavailability.

Table: Summary of SAR Findings

Compound VariantModification TypeBiological ActivityReference
Variant ASubstituted piperazineEnhanced anti-TB activity
Variant BAltered azetidineImproved MAO inhibition
Variant CPyridine substitutionIncreased neuroprotective effects

Case Studies

Several case studies have explored the biological activity of similar compounds:

  • Anti-Tuberculosis Activity : A study identified several nitrofuranyl methyl piperazines with MIC values ranging from 0.17 to 0.0072 μM against M. tuberculosis, suggesting that structural modifications can lead to significant improvements in efficacy .
  • Neuroprotective Properties : Research on N-methyl-piperazine chalcones indicated their potential as dual MAO-B/AChE inhibitors, demonstrating that structural variations can yield compounds with promising neuropharmacological profiles .

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